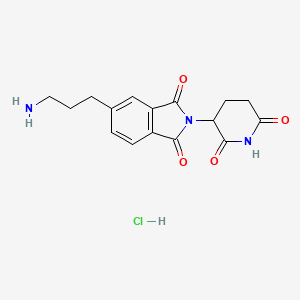
5-(3-Aminopropyl)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3-Aminopropyl)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride, also known as DPI, is a potent and selective inhibitor of protein kinase C (PKC). DPI is a synthetic compound that has shown promising results in various scientific research applications, including cancer therapy, neuroprotection, and cardiovascular diseases.
Scientific Research Applications
Synthesis and Molecular Structure
Research has delved into the synthesis of N-aminoimides related to the chemical structure , exploring their molecular and crystal structures. For example, Struga et al. (2007) synthesized two new N-aminoimides and analyzed their noncentrosymmetric crystals and hydrogen bonding patterns, which contribute to understanding their molecular interactions and potential applications in material science (Struga et al., 2007).
Antimicrobial and Anticancer Activities
Several studies have focused on synthesizing derivatives of isoindole-1,3-dione to test their antimicrobial and anticancer properties. Ahmed et al. (2006) conducted synthetic studies to create alkoxy isoindole-1,3-diones and tested their antibacterial activities, demonstrating the potential of these compounds in developing new chemotherapeutic agents (Ahmed et al., 2006). Furthermore, Kumar et al. (2015) synthesized acridine cyclic imide hybrid molecules and evaluated their anticancer activity, highlighting the promising application of these compounds in cancer therapy (Kumar et al., 2015).
Anti-Psoriasis Agents
Research into the synthesis of thalidomide derivatives, such as those by Tang et al. (2018), aims at finding effective anti-psoriasis agents. Their study found that certain thalidomide derivatives exhibited improved inhibitory activities on TNF-α and IL-6 expression, indicating their potential as novel anti-psoriasis treatments (Tang et al., 2018).
Novel Synthesis Methods
Innovative synthesis methods for derivatives of isoindole-1,3-dione have also been explored. For instance, Tan et al. (2016) developed a new synthesis approach for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from 3-sulfolene. This method provides a basis for producing a variety of derivatives with potential applications in pharmaceuticals and materials science (Tan et al., 2016).
Antimicrobial Evaluation
Jat et al. (2006) synthesized pyrazolo-thiazolyl alkoxy-1H-isoindole-1,3(2H)-dione derivatives and evaluated their antimicrobial activities, underscoring the relevance of such compounds in developing new antimicrobial agents (Jat et al., 2006).
properties
IUPAC Name |
5-(3-aminopropyl)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4.ClH/c17-7-1-2-9-3-4-10-11(8-9)16(23)19(15(10)22)12-5-6-13(20)18-14(12)21;/h3-4,8,12H,1-2,5-7,17H2,(H,18,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFJERMPPMWSPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thalidomide-4-C3-NH2 (hydrochloride) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-dihydropyrrolo[2',1':3,4]pyrazino[2,1-a]isoindol-8(12bH)-one monohydrate](/img/structure/B2473064.png)
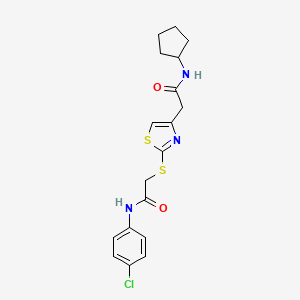
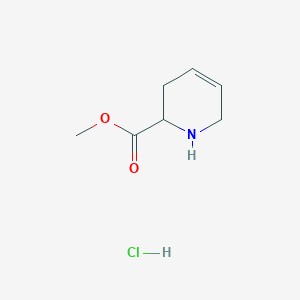
![4-(2,4-dimethoxyphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2473068.png)
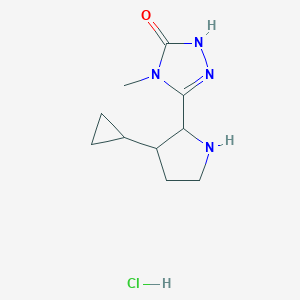
![{2-[(5-tert-Butyl-2-methyl-furan-3-carbonyl)-amino]-acetylamino}-acetic acid](/img/structure/B2473072.png)
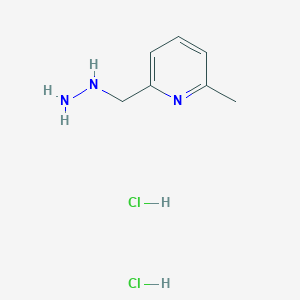
![N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2473074.png)
![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2473075.png)
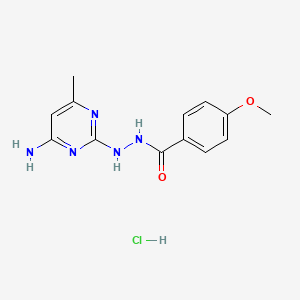
![2-[2-(2-Chlorophenoxy)anilino]-N-(cyanomethyl)acetamide](/img/structure/B2473080.png)
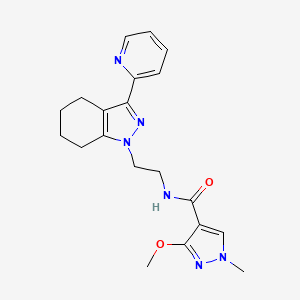
![4-[2-(4-chlorophenyl)acetyl]-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbonitrile](/img/structure/B2473084.png)
